3-Fluoro-4-(trifluoromethyl)picolinonitrile

Description

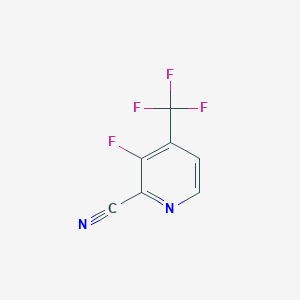

3-Fluoro-4-(trifluoromethyl)picolinonitrile (C₇H₂F₄N₂, MW: 190.10) is a fluorinated pyridine derivative featuring a cyano group at position 2, a fluorine atom at position 3, and a trifluoromethyl (-CF₃) group at position 4 on the pyridine ring . This compound is cataloged under MDL number MFCD28122609 and is primarily utilized in organic synthesis, particularly as a precursor for pharmaceuticals and agrochemicals due to its electron-withdrawing substituents, which enhance reactivity in nucleophilic substitution and coupling reactions.

The trifluoromethyl group contributes to increased lipophilicity and metabolic stability, while the fluorine atom influences electronic effects and binding interactions in target molecules. Its structural attributes make it valuable in medicinal chemistry for optimizing pharmacokinetic properties.

Properties

IUPAC Name |

3-fluoro-4-(trifluoromethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F4N2/c8-6-4(7(9,10)11)1-2-13-5(6)3-12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZMADNWTONBKAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(F)(F)F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material: Ortho-fluoro benzotrifluoride

The most common precursor is ortho-fluoro benzotrifluoride, which undergoes nitration, reduction, bromination, diazotization, and substitution reactions to yield the target compound.

Nitration and Reduction

- Nitration : Ortho-fluoro benzotrifluoride is nitrated using a mixture of concentrated sulfuric acid and nitric acid under controlled low temperatures (~10–20°C) to introduce a nitro group at the para position relative to fluorine, yielding 3-trifluoromethyl-4-fluoronitrobenzene.

- Reduction : The nitro group is then reduced to an amino group using catalytic hydrogenation or metal reduction, producing 3-trifluoromethyl-4-fluoroaniline.

Bromination

- The amino group is brominated selectively using bromine or N-bromosuccinimide (NBS) in a suitable solvent, forming 3-fluoro-4-trifluoromethyl bromobenzene.

Diazotization and Amine Removal

- The amino group is diazotized using sodium nitrite in acidic conditions, then replaced via a Sandmeyer-type reaction with a cyanide source, such as cuprous cyanide, to introduce the nitrile group, yielding 3-fluoro-4-(trifluoromethyl)benzonitrile .

Final Cyanation

- Alternatively, direct cyanation of the brominated intermediate using cuprous cyanide in a polar aprotic solvent like dimethylformamide (DMF) under reflux completes the synthesis.

Summary of key steps:

| Step | Reagents & Conditions | Product | Yield & Notes |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄, 10–20°C | Nitrobenzene derivative | 82%, high purity |

| Reduction | Catalytic hydrogenation or Fe/HCl | Aniline derivative | High efficiency |

| Bromination | Br₂ or NBS | Bromobenzene derivative | Selective substitution |

| Diazotization | NaNO₂ / HCl | Diazonium salt | Mild conditions |

| Cyanation | CuCN / DMF, reflux | Target nitrile | High yield, suitable for industrial scale |

Alternative Route: Direct Cyanation of Aromatic Precursors

Research indicates that direct cyanation of halogenated aromatic compounds is feasible, especially using copper-catalyzed or palladium-catalyzed cross-coupling reactions.

Halogenation of Precursors

- Starting from 4-fluorobenzotrifluoride, selective bromination or iodination at the para position is performed.

Cyanation via Copper-Catalyzed Cross-Coupling

- The halogenated intermediate undergoes copper-catalyzed nucleophilic substitution with cuprous cyanide, under reflux in polar solvents like DMF or DMSO, yielding the nitrile.

Advantages

- Simplifies the process by reducing steps.

- Suitable for large-scale synthesis.

Reaction conditions summary:

| Reaction | Catalyst | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| Aromatic halogenation | N/A | N/A | 0–25°C | N/A | Selective para substitution |

| Cyanation | CuI / CuCN | DMF / DMSO | Reflux (~150°C) | ~60–70% | Efficient for aromatic nitrile synthesis |

Research Findings and Data Tables

Research articles and patents provide detailed yields, reaction conditions, and operational notes, summarized below:

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Purity | Notes |

|---|---|---|---|---|---|---|

| Patent CN101337911A | Ortho-fluoro benzotrifluoride | HNO₃, NaNO₂, CuCN | 10–20°C nitration; 0–20°C diazotization; reflux cyanation | 82% | High | Industrial applicability, mild conditions |

| Direct Cyanation | Halogenated benzotrifluoride | CuCN | Reflux in DMF | 60–70% | Good | Simplified, scalable |

Additional Considerations

- Reaction Safety : Handling of nitrating acids and cyanide reagents requires strict safety protocols.

- Purification : Typical purification involves recrystallization, chromatography, or distillation under reduced pressure.

- Industrial Viability : The multi-step process from ortho-fluoro benzotrifluoride is preferred for high purity and yield, suitable for pharmaceutical intermediates.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(trifluoromethyl)picolinonitrile can undergo various types of chemical reactions, including:

Substitution Reactions: The fluoro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like nucleophiles (e.g., amines, thiols) under basic conditions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinonitriles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Fluoro-4-(trifluoromethyl)picolinonitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(trifluoromethyl)picolinonitrile involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural Analogues in the Picolinonitrile Family

The following table summarizes key structural analogues of 3-fluoro-4-(trifluoromethyl)picolinonitrile, highlighting differences in substituents, molecular properties, and applications:

Key Observations:

- Substituent Effects: The position and type of substituents significantly alter reactivity. For example, 5-Amino-3-(trifluoromethyl)picolinonitrile introduces an electron-donating NH₂ group, which may reduce electrophilicity compared to the fluorine-substituted parent compound .

- Functional Group Diversity: Bromine in 2-Bromo-3-fluoro-4-(trifluoromethyl)pyridine increases molecular weight and offers a handle for cross-coupling reactions, unlike the cyano group in the target compound .

Comparison with Non-Nitrile Fluorinated Pyridines

Fluorinated pyridines with alternative functional groups provide further insights:

3-Fluoro-4-(trifluoromethyl)benzoic Acid (C₈H₄F₄O₂, MW: 232.11)

- Substituents : 3-F, 4-CF₃, 1-COOH.

- Properties: Melting point 174–179°C, higher solubility in polar solvents (DMSO, methanol) due to the carboxylic acid group .

- Applications : Used as a potassium channel opener in antiepileptic drug synthesis.

3-Fluoro-4-(trifluoromethyl)benzenecarbothioamide (C₈H₄F₄N₂S, MW: 260.20)

- Substituents : 3-F, 4-CF₃, 1-CSNH₂.

- Properties : Melting point 102–104°C; soluble in dichloromethane and ether .

- Applications: Intermediate in organocatalysis and metal-organic frameworks.

Key Differences:

- The cyano group in picolinonitrile derivatives enhances electrophilicity compared to carboxylic acid or thioamide functionalities.

- Benzoic acid derivatives exhibit higher melting points due to strong hydrogen bonding, whereas nitriles and thioamides have lower thermal stability .

Biological Activity

3-Fluoro-4-(trifluoromethyl)picolinonitrile is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , characterized by a picolinonitrile core with a fluorine atom and a trifluoromethyl group. The presence of these electronegative fluorine atoms significantly influences the compound's chemical properties, enhancing lipophilicity and binding affinity to biological targets.

Antibacterial and Anticancer Properties

Research indicates that compounds with similar structures exhibit varying degrees of antibacterial and anticancer activities. For instance, studies have shown that trifluoromethyl-substituted compounds can serve as effective inhibitors against various bacterial strains and cancer cell lines. The structural modifications in this compound may enhance its potency in these applications.

Table 1: Biological Activity Overview

| Activity Type | Target Organism/Cell Line | Minimum Inhibitory Concentration (MIC) / IC50 |

|---|---|---|

| Antibacterial | E. coli | 4.88 µg/mL |

| Anticancer | A549 (Lung Cancer) | IC50 = 44.4 µM |

| Anticancer | HCT116 (Colon Cancer) | IC50 = 22.4 µM |

| Anticancer | PACA2 | IC50 = 52.1 µM (compared to Doxorubicin) |

The data suggests that the compound may outperform traditional chemotherapeutics like Doxorubicin in certain contexts, indicating its potential as a lead compound for drug development .

The mechanism through which this compound exerts its biological effects is still being elucidated. Initial studies suggest that it may act as an inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to altered pharmacokinetics of co-administered drugs, highlighting the importance of understanding its interactions within biological systems.

Synthesis

The synthesis of this compound typically involves multiple steps, including:

- Formation of the Picolinonitrile Core : This is achieved through the reaction of appropriate precursors under controlled conditions.

- Introduction of Fluorine Substituents : Fluorination reactions are performed using reagents such as Selectfluor or other fluorinating agents.

- Purification : The final product is purified using techniques like recrystallization or chromatography to ensure high purity for biological testing.

Case Studies

Several case studies have investigated the biological activity of similar fluorinated compounds:

- Anticancer Activity : A study evaluated various trifluoromethyl-substituted compounds against eight human cancer cell lines, revealing significant down-regulation of key oncogenes such as EGFR and KRAS in treated cells .

- Antimicrobial Resistance : Another study focused on designing new derivatives to combat antibiotic resistance, demonstrating that modifications to the picolinonitrile structure can enhance antimicrobial properties while maintaining low toxicity profiles .

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Nucleophilic Fluorination | KF, DMF, 100°C, 12 h | 65–75 | >95 | |

| Radical Trifluoromethylation | Togni’s reagent, Ru catalyst, blue LEDs | 40–50 | >90 |

Advanced: How can reaction conditions be optimized to improve yield in fluorinated picolinonitrile synthesis?

Methodological Answer:

Key variables include:

- Catalyst selection : Ruthenium-based catalysts (e.g., [Ru(bpy)₃]²⁺) enhance radical trifluoromethylation efficiency under visible light .

- Solvent effects : High-polarity solvents (e.g., acetonitrile) stabilize transition states in nucleophilic substitutions, while DMSO improves radical stability .

- Temperature control : Lower temperatures (e.g., 60°C) reduce side reactions in fluorination steps, while higher temperatures (80–100°C) accelerate coupling reactions .

- Additives : Phase-transfer catalysts (e.g., 18-crown-6) improve fluoride ion availability in nucleophilic substitutions .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirms substitution patterns and purity. The fluorine atom induces deshielding in adjacent protons (δ 8.2–8.5 ppm for pyridine protons) .

- HRMS : Validates molecular weight (exact mass: 206.03 Da) and detects isotopic patterns from fluorine and nitrogen .

- HPLC : Quantifies purity (>98%) using C18 columns with acetonitrile/water mobile phases .

- XRD : Resolves crystal structure ambiguities, particularly for regioselectivity in substitution reactions .

Advanced: How do structural modifications influence biological activity in fluorinated picolinonitrile derivatives?

Methodological Answer:

Structure-activity relationships (SAR) depend on:

- Position of fluorine : 3-Fluoro substitution enhances metabolic stability compared to 2- or 4-fluoro isomers, as seen in androgen receptor antagonists .

- Trifluoromethyl group : Increases lipophilicity (logP ~2.5), improving membrane permeability and target binding (e.g., TRPV3 modulation) .

- Cyanogroup : Acts as a hydrogen-bond acceptor, critical for interactions with enzymatic active sites .

Q. Table 2: Substituent Effects on Biological Activity

| Derivative | Substituent Position | Activity (IC₅₀, nM) | Target | Source |

|---|---|---|---|---|

| 5-Amino-3-(trifluoromethyl)picolinonitrile | 5-NH₂ | 12.4 | Androgen receptor | |

| 5-Iodo-3-(trifluoromethyl)picolinonitrile | 5-I | 8.7 | Kinase inhibition |

Advanced: How to resolve contradictions in spectral data during derivative synthesis?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Assigns overlapping signals in complex mixtures (e.g., distinguishing fluorinated isomers) .

- Isotopic labeling : ¹⁹F NMR tracks fluorine incorporation regiochemistry .

- Computational modeling : DFT calculations (e.g., Gaussian 16) predict NMR chemical shifts and verify proposed structures .

- X-ray crystallography : Definitive proof of regioselectivity in ambiguous cases, such as para vs. meta substitution .

Basic: What are the key challenges in purifying this compound?

Methodological Answer:

- Low solubility : The compound is sparingly soluble in water; optimized recrystallization requires ethanol/water (3:1 v/v) at 0°C .

- Byproduct removal : Column chromatography (hexane/EtOAc, 4:1) separates unreacted trifluoromethyl precursors .

- Hygroscopicity : Storage under inert atmosphere (argon) prevents hydrolysis of the nitrile group .

Advanced: What computational methods predict reactivity in fluorinated picolinonitriles?

Methodological Answer:

- DFT calculations : B3LYP/6-31G* models predict electrophilic substitution sites (e.g., fluorine vs. iodine reactivity at C-5) .

- Molecular docking (AutoDock Vina) : Simulates binding to targets (e.g., TRPV3) by evaluating trifluoromethyl interactions with hydrophobic pockets .

- MD simulations : Assess metabolic stability by modeling cytochrome P450 interactions, guiding derivatization to block oxidation sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.